molecular formula C21H17FN2O3 B2574369 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946367-26-6

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2574369
CAS No.: 946367-26-6
M. Wt: 364.376
InChI Key: HGSNROXITCXJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline scaffold substituted at the 7-position with a benzamide group containing a fluorine atom at the 3-position. The 1-position of the tetrahydroquinoline is acylated with a furan-2-carbonyl moiety. Its structural uniqueness lies in the combination of the tetrahydroquinoline core, fluorine substitution, and heterocyclic furan linkage, which may influence pharmacokinetic properties and target binding .

Properties

IUPAC Name

3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSNROXITCXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Group: This step involves the reaction of the intermediate compound with a benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the tetrahydroquinoline moiety can interact with the active sites of enzymes, potentially inhibiting their activity. The benzamide group can enhance the compound’s binding affinity to certain receptors, leading to a biological response.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Flexibility : Replacing the furan-2-carbonyl group with morpholine or piperidine (as in 10e and 10f) modulates solubility and target selectivity, critical for optimizing drug candidates .

Scaffold Differences: Tetrahydroquinoline derivatives generally exhibit better membrane permeability than dihydropyridinone-based compounds (e.g., TD-1c) due to reduced polarity .

Biological Activity

3-Fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core with a furan-2-carbonyl group and a tetrahydroquinoline moiety. The presence of a fluorine atom enhances its electronic properties, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC19H18FN3O2
Molecular Weight333.36 g/mol
IUPAC NameThis compound

Antibacterial Properties

The sulfonamide group present in similar compounds has been associated with antibacterial activity. Studies indicate that the structural components of this compound may allow it to interact with bacterial enzymes, potentially inhibiting their function through competitive inhibition mechanisms.

Enzyme Modulation

Research suggests that the compound can modulate enzyme activity through various interactions:

  • Hydrogen Bonding : The furan ring can engage in hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The fluorine atom enhances binding affinity through hydrophobic interactions with the target site.

These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Cytotoxicity and Selectivity

Preliminary studies have shown that this compound exhibits low cytotoxicity while maintaining potent biological activity. This makes it an attractive candidate for further development as a therapeutic agent.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of tetrahydroquinoline revealed that compounds similar to this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency.

Study 2: In Vitro Testing

In vitro assays demonstrated that the compound effectively inhibited the growth of specific cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests potential applications in cancer therapy.

Study 3: Pharmacokinetics

Pharmacokinetic studies indicated that this compound has favorable absorption characteristics with a moderate half-life. These properties are essential for its development as an oral therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.